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Compound of Interest

Compound Name:
3-Fluoro-4-methylpyridine-2-

carbaldehyde

CAS No.: 884495-44-7

Cat. No.: B1498367

Get Quote

Executive Summary
3-Fluoro-4-methylpicolinaldehyde (CAS: 884495-44-7) is a specialized pyridine derivative

serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2] Characterized

by a 2-formyl group, a 3-fluoro substituent, and a 4-methyl group, this compound offers a

unique combination of electronic modulation and steric definition.

In medicinal chemistry, the 3-fluoro motif is strategically employed to lower the basicity of the

pyridine nitrogen (reducing hERG liability) and block metabolic oxidation at the C3 position. The

C2-aldehyde serves as a versatile "warhead" for heterocycle formation (e.g., imidazopyridines)

or reductive aminations, while the C4-methyl group provides a vector for hydrophobic

interactions within protein binding pockets.
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Property Detail

IUPAC Name 3-Fluoro-4-methylpyridine-2-carbaldehyde

Common Name 3-Fluoro-4-methylpicolinaldehyde

CAS Number 884495-44-7

Molecular Formula C₇H₆FNO

Molecular Weight 139.13 g/mol

SMILES Cc1c(F)c(C=O)ncc1

InChI Key QZRIZGILKSORNO-UHFFFAOYSA-N

Structural Insights
Electronic Effects: The fluorine atom at C3 exerts a strong inductive electron-withdrawing

effect (-I), which significantly lowers the pKa of the pyridine nitrogen compared to non-

fluorinated analogs. This is crucial for optimizing the pharmacokinetic profile of drug

candidates, specifically membrane permeability and solubility.

Ortho-Effect: The proximity of the Fluorine (C3) to the Aldehyde (C2) creates a dipole-dipole

interaction that influences the rotational conformation of the formyl group, often locking it in

an s-trans conformation relative to the nitrogen lone pair to minimize repulsion.

Steric Bulk: The C4-methyl group adds steric volume adjacent to the reactive centers,

potentially influencing the selectivity of nucleophilic attacks at the aldehyde or the fluorine

position (SnAr).

Physicochemical Properties[1][4][5][6][7]
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Property Value / Observation Source/Note

Physical State Solid (Crystalline powder) [1]

Melting Point
45–50 °C (Estimated range

based on analogs)

Experimental verification

required

Boiling Point ~200 °C (Predicted) Calculated

Solubility

Soluble in DCM, THF, Ethyl

Acetate; Sparingly soluble in

water.

Lipophilic character dominates

pKa (Pyridine N) ~2.5 - 3.0 Lowered by F-substitution

Stability
Air-sensitive (Aldehyde

oxidation); Hygroscopic.
Store under Inert Gas (Ar/N₂)

Synthetic Routes & Manufacturing
The synthesis of 3-Fluoro-4-methylpicolinaldehyde typically follows one of two primary

pathways: Directed Ortho-Lithiation (DOL) or Oxidation of the Alcohol.

Route A: Directed Ortho-Lithiation (Preferred)
This route utilizes the acidity of the C2-proton, which is enhanced by the adjacent inductive

fluorine atom.

Precursor: 3-Fluoro-4-methylpyridine.[3]

Reagent: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

Mechanism: The fluorine atom acts as a Directed Metallation Group (DMG), guiding the

lithium base to deprotonate exclusively at the C2 position.

Electrophile:N,N-Dimethylformamide (DMF) is added to the lithiated species to install the

formyl group.

Route B: Oxidation of Hydroxymethyl Precursor
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Precursor: (3-Fluoro-4-methylpyridin-2-yl)methanol (CAS: 1427444-37-8).

Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation conditions.

Utility: Useful when the alcohol is available from reduction of the corresponding ester or acid.

Synthesis Pathway Diagram[6]
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Figure 1: Divergent synthetic pathways highlighting the Directed Ortho-Lithiation (DOL)

strategy.

Experimental Protocol: Directed Ortho-Lithiation
Caution: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere

(Argon/Nitrogen).

Objective: Synthesis of 3-Fluoro-4-methylpicolinaldehyde from 3-Fluoro-4-methylpyridine.

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and addition funnel. Flush with Argon.

Reagent Preparation: Charge the flask with 3-Fluoro-4-methylpyridine (1.0 eq, e.g., 5.0 g)

and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation:

Slowly add LDA (Lithium diisopropylamide, 2.0 M in THF/heptane, 1.1 eq) dropwise over

20 minutes.

Critical Control Point: Maintain internal temperature below -70 °C to prevent nucleophilic

attack on the pyridine ring or polymerization.

Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color, indicating

the formation of the lithiated species.

Formylation:

Add anhydrous DMF (1.5 eq) dropwise.

Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C over 1 hour.

Quench & Workup:

Quench the reaction with saturated aqueous NH₄Cl (20 mL).

Extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexanes:EtOAc gradient 90:10 to 70:30).

Reactivity Profile & Applications
The chemical versatility of 3-Fluoro-4-methylpicolinaldehyde stems from its dual functionality:

the electrophilic aldehyde and the electron-deficient pyridine core.

Key Transformations
Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃)

yields secondary amines, a common motif in kinase inhibitors.
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Heterocycle Formation: Condensation with diamines (e.g., ethylene diamine) or amidines

yields imidazopyridines and pyrimidopyridines.

Wittig/Horner-Wadsworth-Emmons: Olefination of the aldehyde provides access to vinyl

pyridines.

SnAr Potential: While the fluorine is at C3, the presence of the electron-withdrawing formyl

group at C2 activates the ring. However, displacement of the C3-Fluorine is generally difficult

without stronger activation (e.g., N-oxidation).

Reactivity Flowchart
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Figure 2: Primary reaction pathways for downstream functionalization.

Safety & Stability
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Storage: Store at 2–8 °C under inert gas. Aldehydes are prone to autoxidation to the

corresponding carboxylic acid (3-fluoro-4-methylpicolinic acid) upon prolonged exposure to

air.

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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